3-(4-Phenyl-thiazol-2-yl)-phenylamine
Overview
Description
3-(4-Phenyl-thiazol-2-yl)-phenylamine is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the 2-position and an aniline moiety at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It’s known that the biological activity of thiazole derivatives can be significantly affected by the substituents on the thiazole ring . For instance, the presence of electron-releasing and electron-withdrawing groups at the benzylidene ring of similar compounds has been found to enhance their antibacterial and anticancer activities .
Biochemical Pathways
For instance, it may interfere with the biosynthesis of bacterial lipids or induce cytotoxic effects in cancer cells .
Pharmacokinetics
A study on similar thiazole derivatives revealed promising adme properties, suggesting good bioavailability .
Result of Action
Related compounds have shown promising antimicrobial and anticancer activities . For instance, one derivative exhibited significant activity against Aspergillus species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenyl-thiazol-2-yl)-phenylamine typically involves the condensation of 2-aminothiophenol with substituted benzaldehydes under acidic conditions to form the thiazole ring. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenyl-thiazol-2-yl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, nitrating agents, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(4-Phenyl-thiazol-2-yl)-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- **4-Phenyl-thiazol-2-yl)-hydrazono]-1,3-dihydro-indole-2-one
- **4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-hydrazono}-1,3-dihydro-indol-2-one
- **4,4,6-trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione
Uniqueness
3-(4-Phenyl-thiazol-2-yl)-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-phenyl-1,3-thiazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-13-8-4-7-12(9-13)15-17-14(10-18-15)11-5-2-1-3-6-11/h1-10H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBSCESYWWRRAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293108 | |
Record name | 3-(4-Phenyl-2-thiazolyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134811-95-3 | |
Record name | 3-(4-Phenyl-2-thiazolyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134811-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Phenyl-2-thiazolyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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